Lactitol dihydrate
Overview
Description
D-Lactitol Monohydrate: is a sugar alcohol derived from lactoseThis compound is commonly used as a low-calorie sweetener in food products and has applications in the pharmaceutical industry as an osmotic laxative .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Lactitol Monohydrate is synthesized through the hydrogenation of lactose. The process involves dissolving lactose in water, followed by the addition of hydrogen gas in the presence of a solid catalyst, typically nickel, ruthenium, or palladium . The reaction occurs under specific conditions of temperature and pressure to ensure efficient conversion of lactose to lactitol .
Industrial Production Methods: The industrial production of D-Lactitol Monohydrate involves large-scale hydrogenation of lactose using a continuous flow reactor. The reaction mixture is subjected to centrifugation and crystallization to obtain the final product in its crystalline form . The production process is optimized to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: D-Lactitol Monohydrate primarily undergoes hydrogenation reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas and a metal catalyst (nickel, ruthenium, or palladium) are used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed: The primary product of hydrogenation is D-Lactitol Monohydrate itself. Oxidation reactions can lead to the formation of lactobionic acid, while reduction reactions may yield various sugar alcohols .
Scientific Research Applications
D-Lactitol Monohydrate has a wide range of applications in scientific research:
Mechanism of Action
D-Lactitol Monohydrate acts as an osmotic laxative by creating a hyperosmotic environment within the small intestine. This osmotic effect draws water into the intestine, loosening stools and facilitating bowel movements . The compound is not well absorbed in the gastrointestinal tract, allowing it to reach the colon where it exerts its effects .
Comparison with Similar Compounds
Sorbitol: Another sugar alcohol used as a sweetener and laxative.
Mannitol: Used as a diuretic and in medical applications.
Xylitol: Commonly used as a sweetener in sugar-free products.
Erythritol: A low-calorie sweetener with a similar application profile.
Uniqueness: D-Lactitol Monohydrate is unique in its specific prebiotic effects and its use in treating hepatic encephalopathy. Its stability and low-calorie content make it particularly suitable for use in a variety of food products .
Properties
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h4-21H,1-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMBXZRLTPSWCR-XBLONOLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047028 | |
Record name | D-Lactitol monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81025-04-9, 81025-03-8 | |
Record name | Lactitol monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81025-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lactitol dihydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81025-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lactitol monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081025049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Lactitol monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LACTITOL MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH2K6W1Y64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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